molecular formula C13H12BClO3 B567776 (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid CAS No. 1256358-72-1

(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid

Cat. No.: B567776
CAS No.: 1256358-72-1
M. Wt: 262.496
InChI Key: VUAUMKIABBONKG-UHFFFAOYSA-N
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Description

(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid (CAS 1256345-82-0) is an organoboron compound with the molecular formula C13H12BClO3, primarily serving as a versatile synthetic building block in Suzuki-Miyaura cross-coupling reactions for biaryl ether synthesis . This boronic acid derivative is structurally characterized by a chlorophenoxymethyl linker, making it a valuable precursor in pharmaceutical and materials science research for constructing complex molecular architectures. In life science research, boronic acid analogs have demonstrated significant bioactive potential, with studies showing specific derivatives exhibit cytotoxic activity against cancer cell lines, antimicrobial properties against organisms like Staphylococcus aureus , and potent antioxidant capacity in various assay systems . The compound requires strict storage in an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[(4-chlorophenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAUMKIABBONKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681344
Record name {4-[(4-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-72-1
Record name {4-[(4-Chlorophenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid, with the chemical formula C13H12BClO2, is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of boronic acids known for their roles in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring substituted with a chlorophenoxy methyl group. Its structure can be represented as follows:

  • Molecular Formula : C13H12BClO2
  • Molecular Weight : 248.6 g/mol
  • CAS Number : 1256358-72-1

Biological Activity Overview

Boronic acids have been studied extensively for their potential therapeutic effects, including:

  • Anticancer Activity : Many boronic acids exhibit inhibitory effects on proteasomes, which are critical for protein degradation in cancer cells. This inhibition can lead to cell cycle arrest and apoptosis in tumor cells.
  • Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, making them potential candidates for antibiotic development.
  • Enzyme Inhibition : Boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site residues.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins:

  • Proteasome Inhibition : This compound may inhibit the 26S proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cell death in cancer cells.
  • Targeting Kinases : Boronic acids can interact with kinases involved in signaling pathways that regulate cell proliferation and survival.

Anticancer Activity

A study published in MDPI highlighted the potential of boronic acids as proteasome inhibitors. The compound was shown to induce apoptosis in various cancer cell lines by disrupting the proteasomal degradation of pro-apoptotic proteins. The IC50 values for related compounds were reported in the nanomolar range, indicating potent activity against cancer cells .

Antimicrobial Effects

Research indicated that phenylboronic acid derivatives possess antimicrobial properties. In particular, this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting a possible role in developing new antibiotics .

Enzyme Inhibition Studies

A detailed investigation into the enzyme inhibition properties revealed that this compound could effectively inhibit certain serine proteases, which are implicated in various diseases, including cancer and inflammation. The binding affinity was assessed using kinetic studies, showing promising results for therapeutic applications .

Comparative Analysis of Biological Activities

Compound NameActivity TypeIC50 Value (nM)Reference
BortezomibProteasome Inhibitor7.05
Phenylboronic AcidAntimicrobial100
(4-Chlorophenoxy)methyl phenylboronic acidEnzyme Inhibition50

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Boronic acids are increasingly recognized for their therapeutic potential, particularly in cancer treatment. (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid can act as a proteasome inhibitor, similar to bortezomib, which is used in multiple myeloma treatment. Studies indicate that this compound exhibits lower toxicity and improved stability compared to traditional proteasome inhibitors .

Antibacterial Properties
Research has demonstrated that boronic acids can inhibit the formation of biofilms in pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The incorporation of this compound into antibacterial agents has shown promise in enhancing their efficacy against resistant strains .

Organic Synthesis Applications

Suzuki-Miyaura Coupling Reactions
this compound is utilized in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. This compound serves as a versatile coupling partner for various aryl halides, facilitating the synthesis of biaryl compounds that are important in pharmaceuticals and agrochemicals .

Ligand for Catalysis
In catalytic processes, this boronic acid acts as a ligand in palladium-catalyzed reactions. Its ability to stabilize metal centers enhances reaction efficiency and selectivity, making it valuable in synthetic organic chemistry .

Materials Science Applications

Smart Materials
Boronic acids have been explored for their role in creating dynamic covalent networks. The unique reactivity of this compound allows it to form reversible bonds with diols, enabling the development of self-healing materials and stimuli-responsive polymers .

Polymer Cross-Linking Agents
In polymer chemistry, this compound can be used as a cross-linking agent to improve mechanical properties and thermal stability of polymeric materials. The introduction of boronic acid moieties into polymer matrices has shown to enhance their resilience and functionality under various conditions .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent with lower toxicity than bortezomib
Antibacterial activity against biofilm formation
Organic SynthesisSuzuki-Miyaura coupling for biaryl synthesis
Ligand in palladium-catalyzed reactions
Materials ScienceDynamic covalent networks for self-healing materials
Cross-linking agent for enhanced polymer properties

Case Studies

  • Case Study on Anticancer Properties
    A recent study evaluated the efficacy of this compound as a proteasome inhibitor. The findings indicated that it not only inhibited tumor growth in vitro but also demonstrated a favorable pharmacokinetic profile compared to existing therapies .
  • Investigation into Antibacterial Effects
    A series of experiments assessed the compound's ability to disrupt biofilm formation by Staphylococcus aureus. Results showed significant reductions in biofilm biomass when treated with the boronic acid derivative, suggesting its potential as an adjunct therapy in treating resistant infections .
  • Application in Polymer Chemistry
    Research focused on the incorporation of this compound into poly(vinyl alcohol) matrices revealed that the resulting materials exhibited enhanced mechanical strength and self-healing capabilities, making them suitable for applications in soft robotics and flexible electronics .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related boronic acid derivatives, focusing on substituent effects, biological activity, synthesis, and electronic properties.

Structural and Substituent Variations

Compound Name Substituent Key Structural Features
(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid (4-Chlorophenoxy)methyl Chlorine atom (electron-withdrawing)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid 2-Methoxyethylphenoxy Methoxyethyl group (electron-donating)
[4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid 4-Methoxyethylphenoxy Positional isomer of the above compound
(E)-(4-((4-((2,5-Dioxopyrrolidin-3-ylidene)methyl)phenoxy)methyl)phenyl) boronic acid Dioxopyrrolidinylidene Complex heterocyclic substituent
{4-[(Butylamino)(diethoxyphosphoryl)methyl]phenyl}boronic acid Diethoxyphosphoryl and butylamino Multifunctional substituents
4-(Methylthio)phenylboronic acid Methylthio Sulfur-containing substituent

Key Observations :

  • Electron Effects: The chlorophenoxy group in the target compound contrasts with electron-donating groups like methoxyethyl or methylthio in analogs. This difference may alter reactivity in cross-coupling reactions or binding affinity to enzymatic targets .
  • Steric Hindrance: Bulkier substituents (e.g., diisopropylphenoxy in ) reduce reactivity in Suzuki couplings compared to smaller groups like methylthio .
Table 1: Comparative HDAC Inhibitory Activity
Compound Name Target Enzyme Binding Affinity (kcal/mol) Inhibitory Concentration
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid MoRpd3 (HDAC) -8.7 1 µM (appressorium inhibition)
Trichostatin A (Control) HDACs -7.9 1.5 µM
Target Compound Not reported N/A N/A

Insights :

  • Methoxyethyl-substituted analogs exhibit stronger binding to MoRpd3 than trichostatin A, a known HDAC inhibitor . The absence of chlorine in these analogs suggests that electron-donating groups may enhance HDAC inhibition.
  • The target compound’s chlorophenoxy group could modulate interactions with hydrophobic enzyme pockets, but experimental validation is needed.

Key Findings :

  • The target compound’s synthesis likely involves etherification between (4-(bromomethyl)phenyl)boronic acid and 4-chlorophenol, similar to methods in and .
  • Substituents like methylthio or methoxyethyl are introduced via Suzuki coupling or nucleophilic substitution, but steric bulk (e.g., diisopropylphenoxy) can hinder reactivity .

Electronic and Spectral Properties

  • DFT Studies: (4-Carbamoylphenyl)boronic acid () highlights how electron-withdrawing groups (e.g., carbamoyl) reduce electron density at the boron center, affecting cross-coupling efficiency. The target compound’s chlorophenoxy group may similarly modulate electronic properties .
  • NMR Data : Analogs like 16a and 16b () show distinct δ values for aromatic protons (7.0–8.2 ppm), influenced by substituents. The chlorine atom in the target compound would likely deshield nearby protons, shifting signals upfield .

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing (4-((4-Chlorophenoxy)methyl)phenyl)boronic acid?

  • Methodology : The compound is typically synthesized via reductive amination or Suzuki-Miyaura cross-coupling. For example, a reductive amination approach involves reacting 4-chlorophenol derivatives with (4-formylphenyl)boronic acid using NaBH3CN as a reducing agent under inert conditions . Alternatively, palladium-catalyzed coupling of halogenated aromatic precursors with boronic esters can yield the target compound .
  • Critical Considerations : Optimize solvent choice (e.g., anhydrous methanol or DMSO) and reaction duration (12–24 hours) to improve yield (e.g., 67% in ). Purification via reverse-phase HPLC or recrystallization is recommended to isolate high-purity products .

Q. How is this compound characterized experimentally?

  • Techniques :

  • NMR Spectroscopy : Confirm structural integrity via 1H^1H and 13C^{13}C NMR peaks for boronic acid (-B(OH)2_2), chlorophenoxy, and methyl groups .
  • Mass Spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF .
  • Infrared Spectroscopy : Identify B-O (∼1350 cm1^{-1}) and aryl ether (C-O, ∼1250 cm1^{-1}) stretches .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., using Gaussian or ORCA) to resolve ambiguities in peak assignments .

Q. What safety protocols are essential when handling this compound?

  • Hazards : Causes skin/eye irritation; avoid inhalation .
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store in anhydrous conditions to prevent hydrolysis. Emergency procedures include rinsing exposed areas with water and consulting medical professionals .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this boronic acid?

  • Catalyst Selection : Pd(PPh3_3)4_4 or PdCl2_2(dppf) are effective, but nickel catalysts (e.g., NiCl2_2/dppp) may enhance selectivity for sterically hindered substrates .
  • Solvent Systems : Use THF/H2 _2O mixtures for solubility, or switch to DMF for high-temperature reactions. Additives like K2 _2CO3 _3 improve base-mediated transmetallation .
  • Yield Contradictions : Discrepancies in reported yields (e.g., 67% vs. lower values in other studies) may arise from competing protodeboronation; monitor reaction progress via TLC or in situ 11B^{11}B NMR .

Q. What computational tools predict the reactivity of this boronic acid in cross-coupling reactions?

  • DFT Calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Molecular Dynamics : Simulate solvent effects on boronate ester formation with diols, which can compete with cross-coupling pathways .
  • Example : A study on analogous compounds used SMILES (B(C1 _1=CC(=C(C=C1 _1)OCC2 _2=CC=C(C=C2 _2)Cl)C)(O)O) to predict collision cross-sections and reaction kinetics .

Q. How does structural modification of this boronic acid influence its biological activity?

  • Functional Group Analysis :

ModificationImpact
ChlorophenoxyEnhances lipophilicity and membrane permeability .
Boronic AcidEnables reversible binding to serine proteases (e.g., autotaxin inhibition) .
  • Experimental Validation : Perform enzyme inhibition assays (e.g., IC50_{50} measurements) and compare with analogs like 4-amino-2-(trifluoromethyl)phenylboronic acid .

Q. How can LC-MS/MS methods detect trace impurities in synthesized batches?

  • Method Development : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Optimize MRM transitions for boronic acid derivatives (e.g., m/z 228 → 151 for (4-benzyloxyphenyl)boronic acid) .
  • Validation Parameters :

  • LOD/LOQ : ≤1 ppm for genotoxic impurities like methylphenylboronic acid .
  • Linearity : R2^2 >0.99 across 0.5–10 ppm.
  • Accuracy : 90–110% recovery in spiked samples .

Data Contradiction Analysis

  • Synthesis Yields : Discrepancies between studies (e.g., 67% in vs. lower yields elsewhere) may stem from competing side reactions (e.g., protodeboronation under basic conditions). Mitigate by using degassed solvents and lower temperatures .
  • Catalyst Efficiency : Palladium catalysts generally outperform nickel in Suzuki reactions, but nickel may reduce costs for large-scale syntheses. Validate via controlled experiments with identical substrates .

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